molecular formula C11H15F2N5 B11737738 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11737738
M. Wt: 255.27 g/mol
InChI Key: NHOVOGWSSTWWQN-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a propyl group and a pyrazolylmethyl group. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various applications, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative. This process can be achieved through radical difluoromethylation, which is a method that introduces the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The difluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can lead to a variety of functionalized pyrazoles.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and propyl groups on the pyrazole ring enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-2-6-17-9(3-5-15-17)8-14-10-4-7-18(16-10)11(12)13/h3-5,7,11H,2,6,8H2,1H3,(H,14,16)

InChI Key

NHOVOGWSSTWWQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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